1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea
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Overview
Description
1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea is a complex organic compound featuring an imidazo[1,2-b]pyrazole moiety linked to a benzo[d][1,3]dioxole structure through an ethyl urea bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit the activity of certain kinases or bind to specific receptors to exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazo[1,2-b]pyrazole: Shares the imidazo[1,2-b]pyrazole core structure.
Benzo[d][1,3]dioxole: Shares the benzo[d][1,3]dioxole moiety.
Diaryl urea derivatives: Similar in having the urea linkage.
Uniqueness
1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea is unique due to its specific combination of structural motifs, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-imidazo[1,2-b]pyrazol-1-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c21-15(18-11-1-2-12-13(9-11)23-10-22-12)16-5-6-19-7-8-20-14(19)3-4-17-20/h1-4,7-9H,5-6,10H2,(H2,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHWHKFMIKMXSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCCN3C=CN4C3=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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